![molecular formula C17H21FN2S B1392524 (4-Fluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine CAS No. 1242898-95-8](/img/structure/B1392524.png)
(4-Fluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine
Overview
Description
“(4-Fluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine” is a chemical compound with the molecular formula C17H21FN2S and a molecular weight of 304.43 . It’s used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound includes a fluorophenyl group, a piperidinylmethyl group, and a thienylmethyl group . These groups are likely to influence the compound’s reactivity and physical properties.Scientific Research Applications
Selective Agonists at 5-HT1A Receptors
Research has demonstrated that derivatives of (4-Fluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine can act as selective and potent agonists at 5-HT1A receptors. These derivatives have shown enhanced and long-lasting agonist activity in rats after oral administration. This suggests potential applications in treating conditions like depression, where 5-HT1A receptor activation is beneficial (Vacher et al., 1999).
Antimycobacterial Activity
Some derivatives of this compound have been found to possess significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This points to potential applications in tuberculosis treatment. For instance, compound 4e showed potent antimycobacterial activity and was more effective than traditional treatments like isoniazid and ciprofloxacin (Kumar et al., 2008).
Analgesic Properties
Research has indicated that certain 5-HT1A receptor agonists derived from (4-Fluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine could be effective in alleviating neuropathic pain. This is evident in models like trigeminal neuralgia, suggesting potential applications in pain management (Deseure et al., 2002).
Interaction with Monoamine Transporters
Some derivatives show significant interaction with monoamine transporters like the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This makes them potential candidates for neurological and psychiatric disorders where monoamine transporters play a key role (Kolhatkar et al., 2003).
Synthesis of Porphyrins
The compound is also useful in the synthesis of porphyrins, which have applications in areas such as photodynamic therapy and molecular electronics. The synthesis process involves palladium-catalyzed amination, demonstrating its versatility in organic synthesis (Artamkina et al., 2008).
properties
IUPAC Name |
4-fluoro-N-[[4-(piperidin-1-ylmethyl)thiophen-2-yl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2S/c18-15-4-6-16(7-5-15)19-11-17-10-14(13-21-17)12-20-8-2-1-3-9-20/h4-7,10,13,19H,1-3,8-9,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQPJSGBKDJETF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CSC(=C2)CNC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



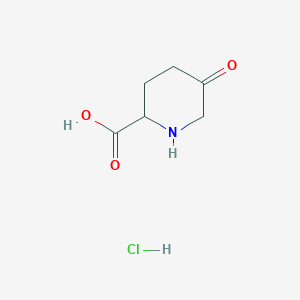
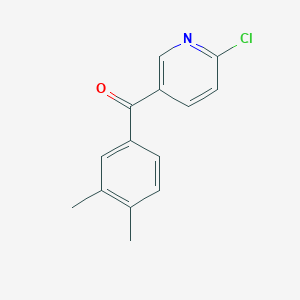
![6-[4-(2-Methoxyethoxy)phenyl]-6-oxohexanoic acid](/img/structure/B1392444.png)
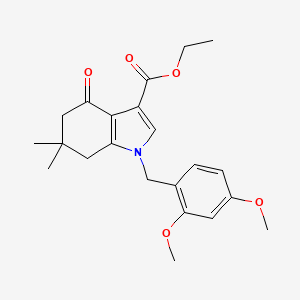
![N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-ethoxypropan-1-amine](/img/structure/B1392447.png)
![tert-Butyl 4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B1392449.png)
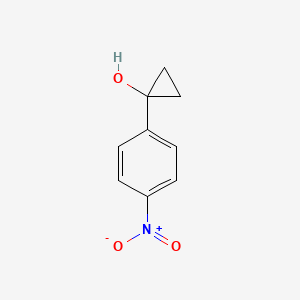

![Ethyl 3-amino-4-[(2-{[(cyclopentylamino)carbonyl]amino}ethyl)amino]benzoate](/img/structure/B1392453.png)
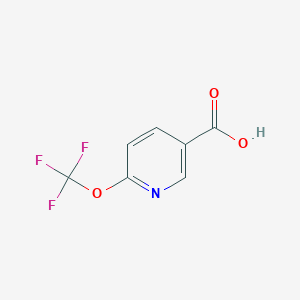

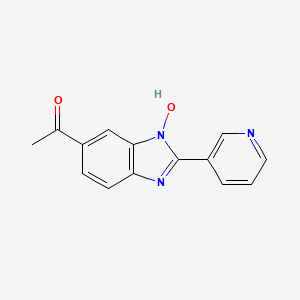
![4-[1-(Cyclopentylcarbonyl)piperidin-4-yl]benzoic acid](/img/structure/B1392462.png)
![[6-Oxo-3-(pyrrolidin-1-ylcarbonyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]acetic acid](/img/structure/B1392463.png)